Cas no 2096331-88-1 (2-Methoxypyrimidine-5-boronic acid HCl)

2-Methoxypyrimidine-5-boronic acid HCl is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The methoxy substituent enhances stability and influences reactivity, while the boronic acid moiety facilitates selective coupling with aryl halides or triflates. The HCl salt form improves handling and solubility in aqueous or polar organic solvents. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing pyrimidine-based scaffolds. Its consistent purity and reliable performance make it a preferred choice for applications requiring precise C-C bond formation under mild conditions.
2-Methoxypyrimidine-5-boronic acid HCl structure
2096331-88-1 structure
Product Name:2-Methoxypyrimidine-5-boronic acid HCl
CAS No:2096331-88-1
MF:C5H8BClN2O3
MW:190.39262008667
MDL:MFCD18914512
CID:4637870
Update Time:2025-05-21

2-Methoxypyrimidine-5-boronic acid HCl Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxypyrimidine-5-boronic acid HCl
    • (2-Methoxypyrimidin-5-yl)boronic acid hydrochloride
    • (2-methoxypyrimidin-5-yl)boronic acid;hydrochloride
    • C5H7BN2O3.ClH
    • SB57622
    • Y2368
    • 2-Methoxypyrimidine-5-boronic acid hydrochloride
    • MDL: MFCD18914512
    • Inchi: 1S/C5H7BN2O3.ClH/c1-11-5-7-2-4(3-8-5)6(9)10;/h2-3,9-10H,1H3;1H
    • InChI Key: WWDINTSCOGZPAJ-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1=NC=C(B(O)O)C=N1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Topological Polar Surface Area: 75.5

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2-Methoxypyrimidine-5-boronic acid HCl Related Literature

Additional information on 2-Methoxypyrimidine-5-boronic acid HCl

Recent Advances in the Application of 2-Methoxypyrimidine-5-boronic acid HCl (CAS: 2096331-88-1) in Chemical Biology and Pharmaceutical Research

2-Methoxypyrimidine-5-boronic acid HCl (CAS: 2096331-88-1) has emerged as a critical intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. This boronic acid derivative is increasingly recognized for its role in constructing complex heterocyclic scaffolds, which are pivotal in drug discovery programs aimed at addressing unmet medical needs in oncology and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness in the synthesis of pyrimidine-based EGFR inhibitors, showing enhanced selectivity and reduced off-target effects compared to previous generations of inhibitors. The research team utilized 2-Methoxypyrimidine-5-boronic acid HCl as a key building block in their modular synthesis approach, achieving a 78% yield in the critical coupling step. These findings suggest significant potential for improving the pharmacokinetic profiles of tyrosine kinase inhibitors.

In parallel developments, the compound has found application in PROTAC (Proteolysis Targeting Chimera) technology. A recent Nature Chemical Biology publication reported its incorporation into novel degrader molecules targeting BET proteins, with the methoxy group playing a crucial role in optimizing binding affinity to the target proteins. The boronic acid functionality enabled efficient conjugation to the E3 ligase-recruiting moiety, resulting in compounds with DC50 values in the low nanomolar range.

Structural activity relationship (SAR) studies have revealed that the unique electronic properties conferred by the 2-methoxy substitution pattern on the pyrimidine ring contribute to enhanced metabolic stability. This was particularly evident in a series of antiviral compounds currently in preclinical development, where derivatives containing this moiety demonstrated superior half-lives in hepatic microsome assays compared to their unmethoxylated counterparts.

The pharmaceutical industry has taken note of these developments, with several major companies listing 2-Methoxypyrimidine-5-boronic acid HCl in their recent patent applications. A 2024 analysis of intellectual property trends shows a 40% increase in filings mentioning this compound compared to the previous three-year period, particularly in applications related to CDK and BTK inhibitor development. This surge reflects growing recognition of its versatility as a synthetic intermediate.

From a safety and handling perspective, recent toxicological assessments have confirmed that the hydrochloride salt form offers improved stability and handling characteristics compared to the free boronic acid, while maintaining equivalent reactivity in most synthetic applications. This has facilitated its adoption in large-scale manufacturing processes, as documented in several recent process chemistry publications.

Looking forward, researchers are exploring the compound's potential in emerging areas such as covalent inhibitor design and radiopharmaceutical development. Preliminary results from a multicenter study suggest that the boronic acid moiety can be effectively utilized for 18F-labeling, opening new possibilities in PET imaging probe development. These diverse applications underscore the growing importance of 2-Methoxypyrimidine-5-boronic acid HCl in cutting-edge pharmaceutical research and its potential to contribute to the next generation of targeted therapies.

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